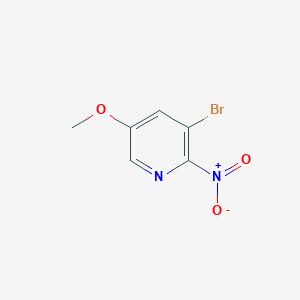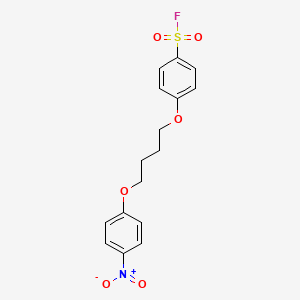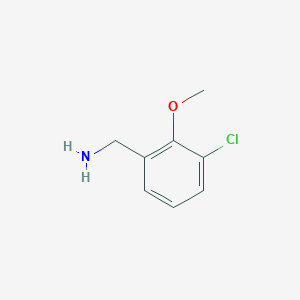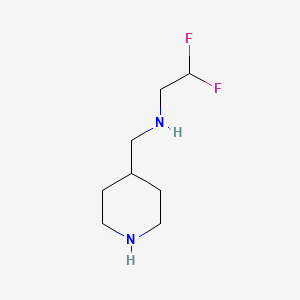
Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine. This compound is characterized by the presence of chlorine atoms at the 2 and 5 positions, a methoxy group at the 4 position, and a trichloromethyl group at the 6 position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- typically involves the chlorination of 4,6-dihydroxy-5-methoxypyrimidine using phosphorus oxychloride (POCl3) in the presence of N,N-dimethylaniline as a deacidifying agent . The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at temperatures ranging from 2-8°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination reaction, with careful control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation techniques.
化学反応の分析
Types of Reactions
Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidine derivatives, which are valuable intermediates in pharmaceutical synthesis.
科学的研究の応用
Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with anticancer and antiviral properties.
Agriculture: The compound is used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: Pyrimidine derivatives are explored for their potential use in organic electronics and as building blocks for advanced materials.
作用機序
The mechanism of action of Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
4,6-Dichloro-5-methoxypyrimidine: Similar in structure but lacks the trichloromethyl group at the 6 position.
2,4,6-Trichloropyrimidine: Contains three chlorine atoms but lacks the methoxy group at the 4 position.
Uniqueness
Pyrimidine, 2,5-dichloro-4-methoxy-6-trichloromethyl- is unique due to the presence of both the methoxy and trichloromethyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules.
特性
CAS番号 |
74039-22-8 |
|---|---|
分子式 |
C6H3Cl5N2O |
分子量 |
296.4 g/mol |
IUPAC名 |
2,5-dichloro-4-methoxy-6-(trichloromethyl)pyrimidine |
InChI |
InChI=1S/C6H3Cl5N2O/c1-14-4-2(7)3(6(9,10)11)12-5(8)13-4/h1H3 |
InChIキー |
JWXUCIUFGNVCKD-UHFFFAOYSA-N |
正規SMILES |
COC1=NC(=NC(=C1Cl)C(Cl)(Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 4-methyl-2-({[(4-methylbenzoyl)amino]acetyl}amino)pentanoate](/img/structure/B13353222.png)


![6-Amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1H-pyrazolo[3,4-d]pyrimidine-4(7H)-thione](/img/structure/B13353243.png)


![2-[(6-bromo-3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13353259.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-((5-ethyl-6-methyl-4-oxo-3-((tetrahydrofuran-2-yl)methyl)-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B13353270.png)
![3-{2-[(4-Fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B13353272.png)


![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)
